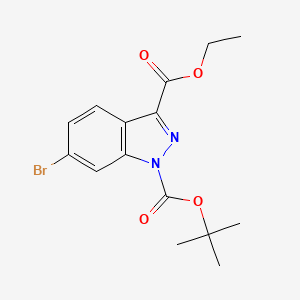

1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate

Descripción

This compound is a brominated indazole derivative featuring two carboxylate protecting groups: a tert-butyl ester at position 1 and an ethyl ester at position 3. The 6-bromo substituent enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura). Its structural rigidity from the indazole core and steric bulk from the tert-butyl group influence reactivity and stability under various conditions.

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 6-bromoindazole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O4/c1-5-21-13(19)12-10-7-6-9(16)8-11(10)18(17-12)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXZOFFIRRPITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methodology:

Hydrazine-mediated cyclization:

As reported, 5-bromo-2-fluorobenzonitrile reacts with hydrazine hydrate in ethanol under reflux conditions (~343 K) to form 5-bromo-1H-indazol-3-amine. This process involves nucleophilic attack by hydrazine on the nitrile group, followed by cyclization to form the indazole ring system.Protection of the indazole nitrogen:

The amino group at position 3 is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with catalytic DMAP at low temperature (~273 K). The reaction proceeds with high regioselectivity, selectively Boc-protecting the ring NH group, yielding tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

Functionalization at the 1-Position (Carboxylate Formation)

The next critical step involves introducing the tert-butyl ester at the N-1 position of the indazole ring.

Methodology:

Boc protection of the amino group:

The amino group at position 3 is first protected to prevent undesired side reactions during esterification.Esterification via carbamate formation:

Using Boc anhydride and subsequent reaction with tert-butanol derivatives under mild basic conditions facilitates the formation of the N-1 carbamate. This step is crucial for installing the tert-butyl ester functionality, which enhances compound stability and modulates biological activity.Purification:

The crude product is purified through column chromatography, often employing silica gel with ethyl acetate/hexane mixtures, to isolate the desired esterified intermediate.

Bromination at the 6-Position

Selective bromination at the 6-position of the indazole ring is achieved via electrophilic aromatic substitution.

Methodology:

Electrophilic bromination:

Reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid or radical initiator are used to selectively brominate the aromatic ring at the 6-position. Reaction conditions are optimized to prevent polybromination, often carried out at low temperatures.Regioselectivity considerations:

The presence of the amino and ester groups influences the electrophilic substitution, directing bromination to the 6-position due to activating effects.

Introduction of the Ethyl Group at the 3-Position

The ethyl substituent at the 3-position can be introduced via nucleophilic substitution or through cross-coupling reactions.

Methodology:

Nucleophilic substitution:

If a suitable leaving group (e.g., halide) is present at the 3-position, it can undergo substitution with ethyl nucleophiles such as ethyl magnesium bromide (Grignard reagent) or ethyl lithium.Cross-coupling reactions:

Alternatively, palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reactions can be employed to attach an ethyl group, especially if a halogenated intermediate is available. This method offers high regioselectivity and yields.

Final Deprotection and Purification

Deprotection of Boc groups:

The Boc protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the free indazole derivative.Purification:

The final compound is purified through recrystallization or chromatography, ensuring high purity for subsequent applications.

Data Tables Summarizing the Preparation Methods

Research Findings and Optimization Strategies

Selectivity Control:

The regioselectivity of bromination and substitution reactions is critical. Use of directing groups (e.g., amino, ester) and controlled reaction conditions ensures mono-substitution at desired positions.Yield Enhancement:

Process optimization via high-throughput experimentation and design of experiments (DOE) has demonstrated that adjusting solvent systems, temperature, and reagent equivalents can significantly improve yields, sometimes exceeding 85% for key steps.Protection/Deprotection Strategies:

Sequential protection of the amino group with Boc, followed by selective deprotection, minimizes side reactions and allows for modular synthesis.

The preparation of 1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate is a multi-step process involving the synthesis of a substituted indazole core, regioselective halogenation, and strategic introduction of functional groups. The methodologies leverage classical organic reactions—cyclization, electrophilic substitution, nucleophilic addition, and protection/deprotection—optimized through modern process development techniques. These approaches ensure high regioselectivity, yield, and purity, facilitating the compound's application in pharmacological research and development.

Análisis De Reacciones Químicas

1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the functional groups attached to the indazole core.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include bromine, N-bromosuccinimide, acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate would depend on its specific application. In medicinal chemistry, indazole derivatives often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved would require detailed biochemical studies .

Comparación Con Compuestos Similares

Core Structural Variations

Indazole vs. Indole vs. Pyrrolidine Derivatives

- Target Compound : Indazole core (two fused aromatic rings: benzene + pyrazole) provides hydrogen-bonding capacity and metabolic stability, advantageous in drug design .

- Pyrrolidine Derivatives: Compounds like (±)-trans 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate () feature non-aromatic cores, enabling conformational flexibility for targeting enzymes like kinases .

Substituent Effects

*Calculated molecular formula and weight based on structural analysis.

Reactivity and Stability

- Bromo Substituent : The 6-bromo group in the target compound enables functionalization via cross-coupling, contrasting with chlorine or iodine in analogs (e.g., ’s 4-iodopyridinyl derivative) .

- Ester Groups : The tert-butyl ester offers superior hydrolytic stability compared to methyl or ethyl esters under basic conditions, as seen in pyrrolidine derivatives () .

- Ketone vs. Bromine : The 4-oxo group in pyrrolidine analogs () increases electrophilicity, favoring nucleophilic additions absent in brominated indazoles .

Commercial Viability

- Pricing : Pyrrolidine derivatives (e.g., ) cost $400–$4,800 per gram, reflecting complex synthesis. The target compound’s price is unlisted but likely higher due to bromine and dual esters .

- Scale-Up: Bulk synthesis of the target compound may mirror ’s low-temperature enolate formation, requiring specialized equipment .

Actividad Biológica

1-tert-butyl 3-ethyl 6-bromo-1H-indazole-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 368.23 g/mol. The compound features a bromo substituent on the indazole ring, which may influence its biological interactions.

Antimicrobial Properties

Indazole derivatives, including the compound , have shown promising antimicrobial activity. A study highlighted that certain indazole derivatives exhibit significant inhibition against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Research indicates that indazole compounds can modulate inflammatory responses. One study demonstrated that derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases . The exact mechanism likely involves the inhibition of key signaling pathways such as NF-kB.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers. For instance, a related compound was shown to reduce cell viability in breast cancer cell lines significantly .

Case Studies

| Study | Findings |

|---|---|

| Kusanur & Mahesh (2013) | Indazole derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |

| PMC9462357 (2021) | Highlighted the anti-inflammatory properties by reducing levels of TNF-alpha and IL-6 in treated cells. |

| In vitro Cancer Study | Showed a significant reduction in viability of MDA-MB-231 breast cancer cells upon treatment with indazole derivatives, indicating potential for further development as anticancer agents. |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Protein Kinases : Indazole compounds may act as inhibitors of various protein kinases involved in cell signaling pathways critical for cancer progression.

- Cytokine Modulation : The compound appears to modulate cytokine production, thereby influencing inflammatory responses.

Q & A

Basic Question | Methodological Answer

- NMR spectroscopy : Key for confirming regiochemistry (e.g., tert-butyl vs. ethyl ester integration) and monitoring reaction progress. Internal standards like mesitylene improve quantification .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as applied to structurally similar indolizine dicarboxylates .

- Mass spectrometry : High-resolution MS validates molecular weight and detects bromine isotopic patterns.

How should researchers interpret conflicting yield data across synthesis protocols?

Advanced Question | Methodological Answer

Discrepancies often arise from divergent catalytic systems or reaction scales:

- Catalyst effects : Photoredox catalysts (e.g., Ir(ppy)₃) in flow systems improved yields (35–56%) compared to batch reactions .

- Scale-dependent losses : Milligram-scale syntheses may suffer from adsorption losses, whereas larger scales benefit from optimized heat/mass transfer .

Table 2 : Yield Comparison in Analogous Syntheses

| Compound | Yield (%) | Conditions | Source |

|---|---|---|---|

| Piperazine-dicarboxylate analog | 56 | Mesitylene NMR standard | |

| Pyrrolidine-dicarboxylate isomers | 35 vs. 31 | Ir(ppy)₃ photocatalysis |

How does the 6-bromo substituent influence further functionalization (e.g., cross-coupling)?

Advanced Question | Methodological Answer

The bromine atom serves as a site-selective handle for:

- Suzuki-Miyaura couplings : Palladium-catalyzed reactions with aryl boronic acids, as inferred from brominated indazole analogs .

- Nucleophilic aromatic substitution : Electron-withdrawing carboxylates activate the C-Br bond for amination or alkoxylation.

Key Consideration : Steric hindrance from the tert-butyl group may necessitate bulky ligands (e.g., XPhos) to enhance coupling efficiency.

What strategies mitigate decomposition during storage or handling?

Basic Question | Methodological Answer

- Storage conditions : Anhydrous environments (argon atmosphere) prevent hydrolysis of ester groups.

- Thermal stability : Avoid temperatures >40°C, as tert-butyl esters are prone to retro-Diels-Alder degradation .

How can computational modeling assist in predicting reactivity or stability?

Advanced Question | Methodological Answer

- DFT calculations : Predict regioselectivity in substitution reactions by analyzing transition-state energies.

- Molecular docking : For pharmacological applications, model interactions with target enzymes (e.g., indazole-based kinase inhibitors).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.